Cas no 58032-84-1 (3-Nitrobenzenemethanesulfonyl chloride)
3-Nitrobenzenemethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- (3-Nitrophenyl)methanesulfonyl chloride
- 3-Nitro-^a-toluenesulfonyl chloride
- 3-Nitro-alpha-toluenesulfonyl chloride
- 3-nitroBenzenemethanesulfonyl chloride
- 3-Nitrobenzylsulfonyl Chloride
- (3-Nitro-phenyl)-methanesulfonyl chlorid
- (3-Nitro-phenyl)-methansulfonylchlorid
- 3-NITROPHENYLMETHANESULFONYL CHLORIDE
- chloro[(3-nitrophenyl)methyl]sulfone
- m-nitrobenzylsulfonyl chloride
- SCHEMBL14039618
- EN300-40108
- DTXSID90526466
- 3-Nitrophenylmethanesulfonylchloride
- benzenemethanesulfonyl chloride, 3-nitro-
- MFCD01859935
- (3-Nitrophenyl)methanesulfonyl chloride, AldrichCPR
- 58032-84-1
- A831707
- AC-7132
- FT-0640501
- SCHEMBL453567
- 3-Nitro- alpha -toluenesulfonyl chloride
- (3-nitrophenyl)methanesulphonyl chloride
- (3-nitrophenyl)methanesulfonylchloride
- AMY42125
- AS-64142
- AKOS000155647
- 3-nitro-phenylmethane-sulfonyl chloride
- F20013
- DTXCID80477271
- ALBB-024736
- DB-053146
- 3-Nitrobenzenemethanesulfonyl chloride
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- MDL: MFCD01859935
- Inchi: 1S/C7H6ClNO4S/c8-14(12,13)5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
- InChI Key: IUYFKLDRPZLAQQ-UHFFFAOYSA-N
- SMILES: ClS(CC1C=CC=C(C=1)[N+](=O)[O-])(=O)=O
Computed Properties
- Exact Mass: 234.97100
- Monoisotopic Mass: 234.9706065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 88.3Ų
Experimental Properties
- Color/Form: Crystalline powder
- Density: 1.6±0.1 g/cm3
- Melting Point: 95-100°C
- Boiling Point: 393.2±25.0 °C at 760 mmHg
- Flash Point: 191.6±23.2 °C
- Refractive Index: 1.596
- Water Partition Coefficient: Reacts with water.
- PSA: 88.34000
- LogP: 3.26740
- Solubility: water
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: No data available
3-Nitrobenzenemethanesulfonyl chloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 20/21-34-65-22
- Safety Instruction: S26; S27; S36/37/39
-
Hazardous Material Identification:
- Packing Group:II
- Risk Phrases:R20/21; R34; R65
- Packing Group:II
- HazardClass:8
- PackingGroup:II
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Nitrobenzenemethanesulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3-Nitrobenzenemethanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N304051-1g |
3-Nitrobenzenemethanesulfonyl chloride |
58032-84-1 | 95% | 1g |
¥392.90 | 2023-09-01 | |
| Alichem | A019119005-5g |
(3-Nitrophenyl)methanesulfonyl chloride |
58032-84-1 | 95% | 5g |
$349.20 | 2023-09-01 | |
| Fluorochem | 228059-1g |
3-Nitrophenyl)methanesulfonyl chloride |
58032-84-1 | 95% | 1g |
£307.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56480-1g |
(3-Nitrophenyl)methanesulfonyl chloride |
58032-84-1 | 1g |
¥498.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N56480-5g |
(3-Nitrophenyl)methanesulfonyl chloride |
58032-84-1 | 5g |
¥1638.0 | 2021-09-08 | ||
| Chemenu | CM372841-1g |
(3-Nitrophenyl)methanesulfonyl chloride |
58032-84-1 | 95%+ | 1g |
$86 | 2022-06-10 | |
| TRC | N493400-250mg |
3-Nitrobenzenemethanesulfonyl chloride |
58032-84-1 | 250mg |
$75.00 | 2023-05-17 | ||
| TRC | N493400-500mg |
3-Nitrobenzenemethanesulfonyl chloride |
58032-84-1 | 500mg |
$115.00 | 2023-05-17 | ||
| TRC | N493400-1g |
3-Nitrobenzenemethanesulfonyl chloride |
58032-84-1 | 1g |
$ 145.00 | 2022-06-03 | ||
| Apollo Scientific | OR55548-5g |
3-Nitrophenylmethanesulfonyl chloride |
58032-84-1 | 95% | 5g |
£131.00 | 2024-07-28 |
3-Nitrobenzenemethanesulfonyl chloride Suppliers
3-Nitrobenzenemethanesulfonyl chloride Related Literature
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Christopher Wong,Roger J. Griffin,Ian R. Hardcastle,Julian S. Northen,Lan-Zhen Wang,Bernard T. Golding Org. Biomol. Chem. 2010 8 2457
Additional information on 3-Nitrobenzenemethanesulfonyl chloride
Professional Introduction to 3-Nitrobenzenemethanesulfonyl chloride (CAS No. 58032-84-1)
3-Nitrobenzenemethanesulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 58032-84-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a nitro group and a methanesulfonyl chloride moiety, make it a versatile building block for medicinal chemists seeking to design compounds with enhanced biological activity.
The nitro group in 3-Nitrobenzenemethanesulfonyl chloride is a well-known functional moiety that influences both the electronic properties and reactivity of the molecule. In medicinal chemistry, nitroaromatic compounds have been extensively studied due to their potential as antimicrobial, antitumor, and anti-inflammatory agents. The presence of the nitro group in this compound allows for further functionalization through reduction or nucleophilic aromatic substitution reactions, enabling the construction of more complex scaffolds. Recent research has highlighted the utility of nitroaromatic intermediates in the synthesis of targeted therapies, particularly in oncology and neurology, where modulating electron density and reactivity can lead to improved drug efficacy.
The methanesulfonyl chloride component of 3-Nitrobenzenemethanesulfonyl chloride adds another layer of reactivity, making it an excellent precursor for sulfonamide derivatives. Sulfonamides are a class of heterocyclic compounds that have been widely used in medicine, with notable examples including antibiotics (e.g., sulfamethoxazole), nonsteroidal anti-inflammatory drugs (e.g., celecoxib), and antiviral agents. The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines or alcohols to form sulfonamides, which are known for their broad spectrum of biological activities. The synthesis of sulfonamides from 3-Nitrobenzenemethanesulfonyl chloride has been optimized in several recent studies to improve yield and purity, making it a preferred choice for industrial-scale production.
In recent years, advancements in green chemistry have prompted researchers to explore more sustainable synthetic routes for 3-Nitrobenzenemethanesulfonyl chloride. One such approach involves the use of catalytic methods to minimize waste and energy consumption. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce nitrogen-containing functionalities at specific positions on the aromatic ring, enhancing the molecular diversity of derivatives synthesized from this intermediate. Additionally, solvent-free or aqueous-phase reactions have been investigated to reduce reliance on hazardous organic solvents, aligning with global efforts to promote environmentally friendly chemical processes.
The pharmaceutical industry has also shown interest in leveraging computational chemistry techniques to predict the biological activity of molecules derived from 3-Nitrobenzenemethanesulfonyl chloride. Molecular docking studies and virtual screening have enabled researchers to identify promising candidates for further experimental validation. These computational methods not only accelerate the drug discovery process but also provide insights into the binding mechanisms between drug candidates and biological targets. For example, recent work has demonstrated that derivatives of 3-Nitrobenzenemethanesulfonyl chloride exhibit inhibitory effects on enzymes involved in cancer cell proliferation, making them attractive leads for novel anticancer therapies.
Another area where 3-Nitrobenzenemethanesulfonyl chloride has found utility is in materials science. The nitro group can be converted into amine or azo groups through reduction or diazotization reactions, respectively. These functionalized aromatic compounds are valuable precursors for dyes, pigments, and liquid crystals. The ability to fine-tune electronic properties through strategic substitution patterns allows chemists to tailor materials with specific optical or electronic characteristics. This interdisciplinary application underscores the versatility of 3-Nitrobenzenemethanesulfonyl chloride as a starting material for diverse chemical transformations.
In conclusion, 3-Nitrobenzenemethanesulfonyl chloride (CAS No. 58032-84-1) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for researchers developing new drugs and advanced materials. As scientific understanding continues to evolve, further applications and innovations derived from this intermediate are expected to emerge, reinforcing its importance in modern chemical research.
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